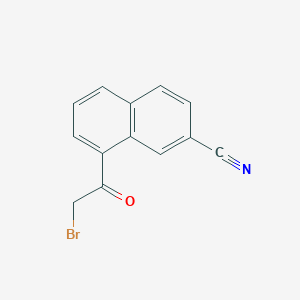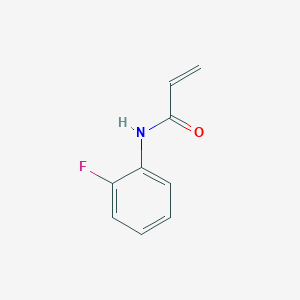
N-(2-Fluorphenyl)prop-2-enamid
Übersicht
Beschreibung
N-(2-fluorophenyl)acrylamide is an organic compound with the molecular formula C9H8FNO It consists of an acrylamide moiety attached to a 2-fluorophenyl group
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)acrylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
Target of Action
N-(2-fluorophenyl)prop-2-enamide, also known as N-(2-fluorophenyl)acrylamide, is a compound that has been studied for its potential anti-inflammatory properties It’s known that similar compounds, such as acrylamide, interact with proteins like kinesin and tubulin , which play crucial roles in cell division and transport mechanisms within cells.
Mode of Action
It’s known that acrylamide and its metabolite glycidamide can react with sulfhydryl groups, leading to the formation of protein adducts This interaction can affect the function of proteins and lead to various cellular effects
Biochemical Pathways
It’s known that similar compounds can affect the pi3k-akt signaling pathway , which plays a crucial role in cell survival, growth, and proliferation
Pharmacokinetics
It’s known that similar compounds, such as acrylamide, can be metabolized in the liver to form glycidamide
Result of Action
It’s known that similar compounds can have anti-inflammatory effects . For instance, certain N-arylcinnamamide derivatives have been found to inhibit the activation of the transcription factor NF-κB , which plays a crucial role in inflammatory responses
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and activity of similar compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(2-fluorophenyl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of N-(2-fluorophenyl)acrylamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-fluorophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a suitable catalyst.
Major Products:
Oxidation: N-(2-fluorophenyl)acrylamide N-oxide.
Reduction: N-(2-fluorophenyl)ethylamine.
Substitution: N-(2-substituted phenyl)acrylamide derivatives.
Vergleich Mit ähnlichen Verbindungen
- N-(2-bromo-4-fluorophenyl)acrylamide
- N-(2-chlorophenyl)acrylamide
- N-(2-methylphenyl)acrylamide
Comparison: N-(2-fluorophenyl)acrylamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, the fluorinated compound may exhibit enhanced stability and selectivity in various applications.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELRBMZOMHKBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2359440.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)
![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)
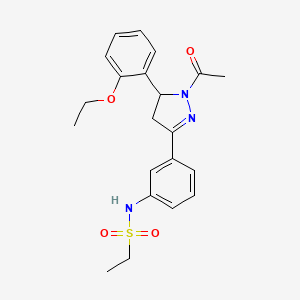
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359448.png)
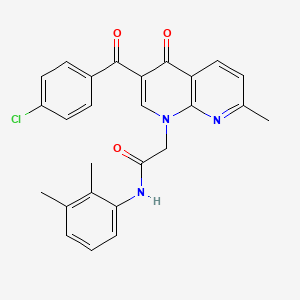
![N-(1-cyanopropyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2359452.png)
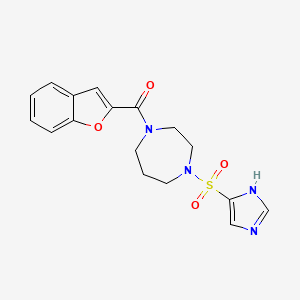
![2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol](/img/structure/B2359454.png)
![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)
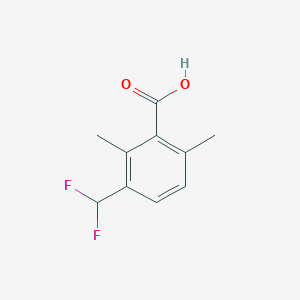
![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)
